

experimental protocol for the synthesis of 4-Bromo-3,5-dihydroxybenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-3,5-dihydroxybenzoic acid

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Application Note: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dihydroxybenzoic acid is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a brominated dihydroxybenzoic acid core, allows for diverse chemical modifications, making it a key building block in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of **4-Bromo-3,5-dihydroxybenzoic acid** via the bromination of 3,5-dihydroxybenzoic acid.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 3,5-dihydroxybenzoic acid is treated with elemental bromine in the presence of an aqueous mineral acid.

Experimental Protocol

This protocol is based on a method described in patent EP0691323A1.[\[1\]](#)

Materials:

- 3,5-dihydroxybenzoic acid
- Aqueous hydrochloric acid (18% w/w)
- Elemental bromine
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with stirring capability
- Dropping funnel
- Büchner funnel and flask
- Vacuum source
- Drying oven

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine 500 g of 3,5-dihydroxybenzoic acid with 1500 ml of 18% aqueous hydrochloric acid.[1]
- Heating: Heat the mixture to a gentle reflux with stirring. The internal temperature should be approximately 106°C.[1]
- Bromine Addition: Once reflux is achieved, slowly add 518 g of elemental bromine to the reaction mixture through the dropping funnel over a period of 2.5 hours.[1] Maintain a constant rate of addition.

- Reaction: After the addition of bromine is complete, continue to stir the mixture at a gentle reflux (107-108°C) for an additional 3 hours.[1]
- Cooling and Precipitation: After the reaction period, cool the mixture to room temperature while continuing to stir. The product will precipitate out of the solution as a powder.[1]
- Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
- Drying: Dry the collected powder in a vacuum oven to obtain the final product, **4-Bromo-3,5-dihydroxybenzoic acid**.

Data Presentation

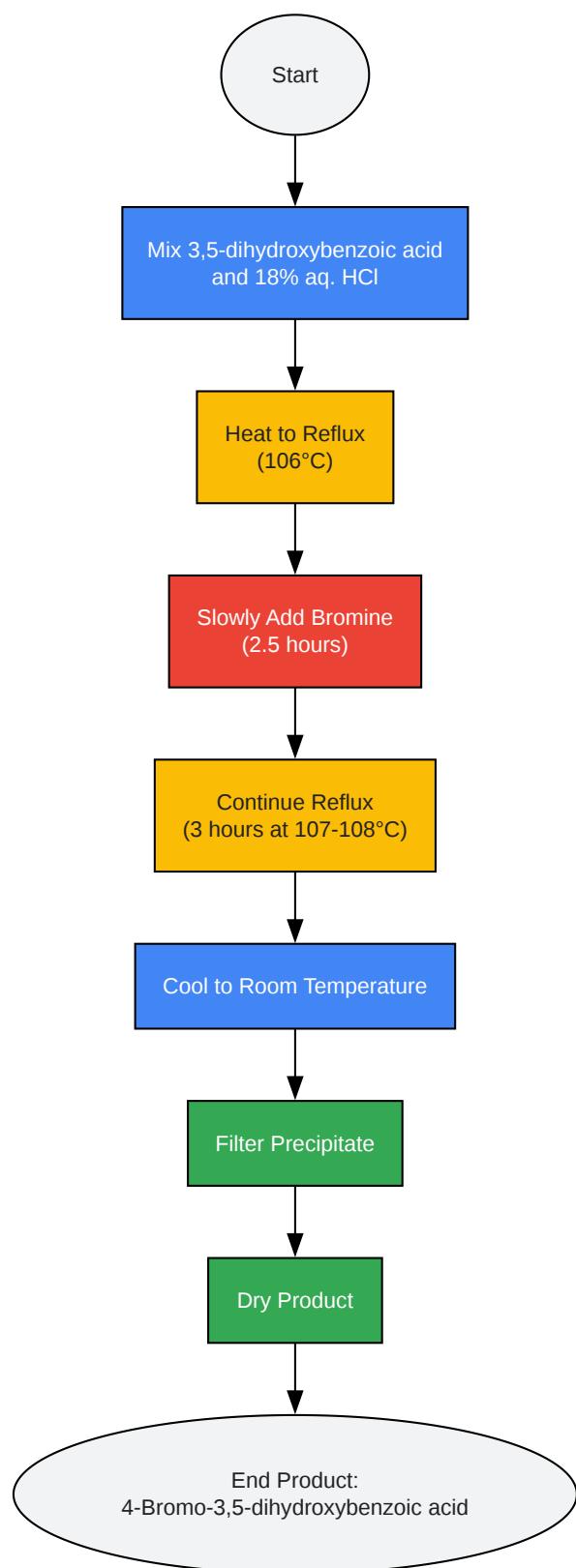
The following table summarizes the quantitative data from a representative synthesis.

Parameter	Value
Starting Material	3,5-dihydroxybenzoic acid
Reagent	Elemental Bromine
Solvent	18% Aqueous Hydrochloric Acid
Reaction Temperature	106-108°C (Reflux)
Reaction Time	5.5 hours (2.5h addition + 3h reflux)
Product	4-Bromo-3,5-dihydroxybenzoic acid

Note: The provided patent also describes alternative procedures, for instance, using glacial acetic acid as a solvent, which resulted in a 78.0% yield with 84.1% purity.[1]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of **4-Bromo-3,5-dihydroxybenzoic acid**.

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Caption: Experimental workflow for the synthesis of **4-Bromo-3,5-dihydroxybenzoic acid**.

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References

- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
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